3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
Overview
Description
Peonidin-3,5-di-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Paeonin is a monoterpene derivative from the roots of Paeonia lactiflora that has antiproliferative effects.
Mechanism of Action
Target of Action
It’s known that paeonin has a wide range of beneficial phytochemical profiles .
Mode of Action
Paeonin interacts with its targets to exert anti-oxidative effects . It has been shown to up-regulate the expressions of Keap1, Nrf2, HO-1, and NQO1 proteins, which are key players in the cellular response to oxidative stress .
Biochemical Pathways
Paeonin affects the PI3K/Akt-mediated Nrf2 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. By activating this pathway, Paeonin enhances the cell’s ability to combat oxidative damage .
Pharmacokinetics
It’s known that paeonin exhibits powerful anti-inflammatory and immune regulatory effects .
Result of Action
Paeonin has been shown to protect gastric epithelial cells from H2O2-induced oxidative damage . It promotes cell cycle progression and suppresses apoptosis, leading to increased cell viability . These effects are likely due to its anti-oxidative properties and its ability to activate the Nrf2 signaling pathway .
Action Environment
The action of Paeonin can be influenced by various environmental factors. For instance, the method of drying used in the preparation of Paeonin can affect its content and bioavailability . Freeze-drying has been shown to preserve Paeonin content better than air-drying .
Biochemical Analysis
Biochemical Properties
Paeonin is a key component in the roots of the Paeonia genus, which includes the herbaceous peony . It is part of the monoterpene glycosides, a group of compounds known for their various biological effects such as anti-inflammatory, anti-tumor, and antioxidant activity . Paeonin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Paeonin has been shown to have potent anti-oxidative effects on cells exposed to oxidative stress, such as gastric mucosal epithelial cells . It influences cell function by modulating the activation of immune cells, decreasing inflammatory medium production, and restoring abnormal signal pathways .
Molecular Mechanism
The molecular mechanism of Paeonin’s action involves its interaction with various biomolecules at the molecular level. It has been suggested that Paeonin exerts its effects through the regulation of signaling pathways such as the auxin synthesis-related genes GH3.6 and PCO2, and the down-regulation of cytokinin dehydrogenase (CKX6) and CYP450 family genes .
Temporal Effects in Laboratory Settings
The effects of Paeonin have been observed to change over time in laboratory settings. For instance, Paeonin has been shown to decrease the levels of certain inflammatory cytokines and increase the levels of anti-inflammatory cytokines over a period of 1-2 weeks, 3-4 weeks, and 8 weeks in animal models .
Dosage Effects in Animal Models
The effects of Paeonin vary with different dosages in animal models. Studies have shown that Paeonin can reduce the levels of serum pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and increase the levels of serum anti-inflammatory cytokines such as IL-10 .
Metabolic Pathways
Paeonin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that Paeonin is a key component in the roots of the Paeonia genus .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that Paeonin interacts with various subcellular structures .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMPWTZYGSAEU-CYUNEVMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-37-6 | |
Record name | Peonidin 3,5-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paeonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional medicinal uses of plants containing paeonin?
A1: Paeonia species, particularly Paeonia emodi and Paeonia officinalis, have a long history of use in traditional medicine systems like Ayurveda, Unani, and Traditional Chinese Medicine. These plants, containing paeonin, have been traditionally employed for various purposes, including treating hypertension, asthma, convulsions, epilepsy, bronchitis, ascites, uterine abnormalities, and skin ailments. [, , ]
Q2: How can I identify and quantify paeonin in plant material or pharmaceutical preparations?
A2: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine paeonin content in various matrices. This method provides accurate and repeatable results and has been validated for use in quality control of pharmaceutical preparations containing paeonin. [, , ] Additionally, near-infrared spectroscopy (NIR) combined with chemometric methods offers a rapid, non-destructive alternative for both qualitative and quantitative analysis of paeonin in complex mixtures. [, ]
Q3: Has paeonin demonstrated any specific biological activities in research settings?
A3: Studies have shown paeonin exhibits inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. [, , ] Further research suggests that paeonin extracted from potatoes can protect gastric epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2) in in vitro settings, potentially through the PI3K/Akt-mediated Nrf2 signaling pathway. []
Q4: What are the potential applications of paeonin based on current research findings?
A4: While further research is needed, the identified biological activities of paeonin suggest potential applications in several areas. Its lipoxygenase-inhibiting properties indicate potential as an anti-inflammatory agent. [, , ] The demonstrated protective effects against oxidative damage in gastric cells warrant further investigation into its potential for treating gastric ulcers or other oxidative stress-related disorders. []
Q5: Are there any known structural analogs of paeonin, and do they exhibit similar biological activities?
A5: Research has identified several monoterpene glycosides structurally related to paeonin, such as paeonins A, B, and D, isolated from Paeonia emodi and Paeonia lactiflora. [, ] These compounds also exhibited inhibitory activity against lipoxygenase, suggesting a potential structure-activity relationship within this class of compounds. [, ] Further studies are needed to explore the specific structural features contributing to their bioactivities.
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